Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Description
Electronic Effects
- Amino Group (Position 2) : Acts as an electron-donating group, activating the ring toward electrophilic attack and facilitating hydrogen bonding with biological targets.
- Methyl Ester (Position 3) : Withdraws electron density via resonance, stabilizing the ring system and influencing regioselectivity in further reactions.
Steric and Lipophilic Contributions
- The 1-phenylethyl substituent (Position 5) introduces steric hindrance, reducing rotational freedom and enhancing binding specificity in drug-receptor interactions. Its phenyl group increases lipophilicity, improving membrane permeability—a critical factor in central nervous system (CNS) drug design.
Conformational Rigidity
Table 2: Structural Contributions of Substituents
| Substituent | Position | Electronic Effect | Functional Role |
|---|---|---|---|
| Amino (-NH₂) | 2 | Electron-donating | Hydrogen bonding, reactivity |
| Methyl ester (-COOCH₃) | 3 | Electron-withdrawing | Solubility, derivatization site |
| 1-Phenylethyl | 5 | Steric bulk | Lipophilicity, target specificity |
These modifications underscore the compound’s versatility in synthetic and applied contexts, bridging traditional heterocyclic chemistry and modern pharmaceutical innovation.
Properties
IUPAC Name |
methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(10-6-4-3-5-7-10)12-8-11(13(15)18-12)14(16)17-2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGJKAWEVKYTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(S2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393246 | |
| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-36-3 | |
| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Three-Component Reaction (G-3CR) Approach
One of the most established and effective methods to prepare 2-aminothiophene derivatives, including methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, is the Gewald three-component reaction. This method uses elemental sulfur, a ketone or aldehyde, and a cyanoacetate derivative in the presence of a base to form the thiophene ring in a convergent and resource-efficient manner.
-
- Phenylacetaldehyde (provides the 1-phenylethyl substituent)
- Methyl cyanoacetate (provides the cyano and ester functionalities)
- Elemental sulfur (source of sulfur for thiophene ring)
- Base catalyst (e.g., triethylamine or diethylamine)
- Solvent: Absolute ethanol or similar
Procedure:
The three components are mixed in ethanol, and the base is added dropwise under stirring. The mixture is then heated under reflux for about 1 hour, followed by cooling to room temperature to precipitate the product. The solid is collected by vacuum filtration and washed with cold ethanol.Outcome:
this compound is obtained as yellow solids with yields reported around 63%.
Reaction Conditions and Yields Table:
| Component | Amount (mol) | Role | Notes |
|---|---|---|---|
| Phenylacetaldehyde | 0.1 | Aldehyde source | Provides 1-phenylethyl group |
| Methyl cyanoacetate | 0.1 | Cyanoacetate ester | Provides amino and ester groups |
| Elemental sulfur | 0.1 | Sulfur source | Forms thiophene ring |
| Triethylamine | 0.1 | Base catalyst | Facilitates ring closure |
| Solvent (ethanol) | 50 mL | Reaction medium | |
| Temperature | Reflux (~78 °C) | Reaction condition | 1 hour |
| Yield | ~63% | Product yield | Isolated as yellow solid |
This method is advantageous due to its simplicity, mild conditions, and convergent synthesis, allowing the direct formation of the thiophene core with the desired substituents in a single step.
Alternative Multicomponent Reaction (MCR) Strategies
Beyond the Gewald reaction, multicomponent reactions involving amines, aldehydes, isocyanides, and glyoxylates have been explored for synthesizing thiophene derivatives with complex substitution patterns. For example, a Ugi-Deprotection-Cyclization (UDC) approach uses this compound as a key intermediate to build more complex heterocyclic frameworks.
While this approach is more focused on subsequent derivatization, it confirms the accessibility and synthetic utility of this compound prepared via Gewald-type reactions.
Synthesis from Propionaldehyde Analogues (Related Thiophene Esters)
A closely related synthetic approach involves the condensation of methyl cyanoacetate with aldehydes such as propionaldehyde in the presence of elemental sulfur and morpholine in N,N-dimethylformamide (DMF) at 50 °C overnight. This method yields 2-amino-5-methylthiophene-3-carboxylic acid methyl ester with a yield of 73.6%. Although this example uses propionaldehyde rather than phenylacetaldehyde, it demonstrates the general applicability of the sulfur-mediated cyclization strategy to prepare substituted 2-aminothiophene carboxylates.
Summary Table of Preparation Methods
Research Findings and Analysis
- The Gewald reaction remains the most practical and widely used method for synthesizing 2-aminothiophene derivatives with various substituents, including the 1-phenylethyl group at position 5.
- The reaction is notable for its operational simplicity, mild conditions, and moderate to good yields (typically 60–70%).
- The choice of base (triethylamine, diethylamine) and solvent (ethanol) influences the reaction rate and purity of the product.
- The sulfur source is elemental sulfur powder, which facilitates the formation of the thiophene ring by reacting with the cyano group and aldehyde.
- Post-reaction workup involves filtration, washing, and recrystallization to isolate the pure this compound.
- Alternative methods such as sulfur-mediated cyclization in DMF with morpholine and propionaldehyde analogues provide insight into related synthetic strategies but are less directly applied to the phenylethyl-substituted target.
- Multicomponent reactions using the prepared this compound as a building block enable further functionalization, expanding its utility in medicinal chemistry and drug discovery.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or thioethers, and substitution may yield various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate and its analogs:
Biological Activity
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (CAS No. 884497-36-3) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits structural similarities to other biologically active thiophene derivatives, which have been shown to possess significant antitumor properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Molecular Formula: C₁₄H₁₅NO₂S
Molecular Weight: 261.34 g/mol
CAS Number: 884497-36-3
Structural Characteristics
The compound features a thiophene ring substituted with an amino group and a carboxylate moiety, which are critical for its biological activity. The presence of the phenylethyl group is believed to enhance its interaction with biological targets.
Antitumor Activity
This compound has been investigated for its antitumor properties against various cancer cell lines. Research indicates that similar compounds within this class exhibit selective inhibition of tumor cell proliferation.
The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related thiophene derivatives have demonstrated the ability to induce G2/M phase arrest and activate apoptotic pathways through mitochondrial signaling .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the thiophene ring and substituents significantly affect the potency and selectivity of these compounds. For example, variations in the substituent at the 5-position of the thiophene ring can lead to enhanced antitumor activity, as evidenced by compounds with IC50 values in the low micromolar range against specific tumor types .
| Compound | Structure | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Prototype | Structure | 0.90 | 43 |
| Modified Compound A | Structure | 0.30 | 100 |
| Modified Compound B | Structure | 0.40 | 144 |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound selectively inhibits the proliferation of T-lymphoma cells while sparing non-cancerous cells . The selectivity index indicates a preferential effect on tumor cells over normal cells.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with related compounds resulted in increased early and late apoptosis in breast cancer cell lines, supporting their potential as apoptosis-inducing agents .
- Animal Studies : Preliminary animal studies suggest that administration of this compound leads to significant reductions in tumor size without major toxicity, highlighting its therapeutic potential .
Q & A
How can researchers optimize the Gewald reaction to introduce diverse aryl/alkyl substituents at the 5-position of the thiophene ring?
Methodological Answer:
The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. To optimize substituent diversity at the 5-position:
- Reactant Selection: Use α,β-unsaturated carbonyl compounds (e.g., 1-phenylethyl ketone derivatives) as the aryl/alkyl source. Adjust the ketone’s steric and electronic properties to influence regioselectivity .
- Catalyst and Solvent: Ammonium acetate acts as both a catalyst and nitrogen source. Polar aprotic solvents (e.g., DMF) or benzene (for azeotropic water removal) are effective. highlights benzene in a Dean-Stark setup to remove water, improving yield .
- Temperature and Time: Reflux at 80–100°C for 6–12 hours, monitoring via TLC. Excess cyanoacetate (e.g., methyl cyanoacetate) ensures complete conversion .
What spectroscopic techniques are critical for confirming the substitution pattern and purity of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: The amino proton (NH2) appears as a broad singlet near δ 5.5–6.5 ppm. The 1-phenylethyl group’s methyl protons resonate as a doublet (δ ~1.5–1.8 ppm), while aromatic protons appear as multiplet signals (δ 7.2–7.5 ppm) .
- 13C NMR: The carbonyl carbon (C=O) of the ester appears at δ 165–170 ppm. Thiophene ring carbons are observed between δ 110–140 ppm .
- IR Spectroscopy: Confirm the ester C=O stretch (~1640–1680 cm⁻¹) and NH2 bending (~1580–1620 cm⁻¹) .
- Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 317.12 for C15H17NO2S) and fragmentation patterns .
How can researchers resolve contradictions in spectral data when characterizing novel thiophene derivatives?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR such as HSQC and HMBC) to assign ambiguous peaks. For example, HMBC correlations between the NH2 group and C2/C3 confirm amino positioning .
- X-ray Crystallography: If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related thiophene esters in .
- Computational Chemistry: Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments .
What alternative synthetic routes exist for this compound beyond the Gewald reaction?
Methodological Answer:
- Three-Component Reactions: describes a base-catalyzed reaction using elemental sulfur, α-cyanoacetates, and chalcones. This method avoids ketone pre-functionalization and enables modular substituent introduction .
- Post-Functionalization: Modify pre-synthesized thiophenes via Suzuki coupling or nucleophilic aromatic substitution. For example, introduce the 1-phenylethyl group via palladium-catalyzed cross-coupling .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from hours to minutes) and improve yields by 10–15% compared to conventional heating .
How should researchers design in vitro assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs. For instance, and highlight antimicrobial and enzyme inhibition (e.g., kinase or protease) as plausible activities .
- Assay Conditions:
- Antimicrobial Testing: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition: Perform fluorometric or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) at varying compound concentrations (1–100 μM) .
- Data Interpretation: Use IC50 values and dose-response curves to quantify potency. Compare with known inhibitors to assess novelty .
What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation: Based on SDS data for analogous compounds ():
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
- Toxicity Screening: Conduct acute toxicity assays (e.g., zebrafish embryo model) to preliminarily assess ecotoxicological risks .
How can computational modeling predict the physicochemical properties and reactivity of this compound?
Methodological Answer:
- Property Prediction: Use tools like Molinspiration or ACD/Labs to calculate logP (~3.5–4.0), topological polar surface area (~80 Ų), and solubility (<0.1 mg/mL in water) .
- Reactivity Analysis: DFT calculations (e.g., Gaussian 16) model electrophilic aromatic substitution sites. The 5-position’s 1-phenylethyl group may sterically hinder reactions at C4/C5 .
- Docking Studies: AutoDock Vina predicts binding affinities to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) optimization .
What regulatory considerations apply to the synthesis and use of this compound in academic research?
Methodological Answer:
- TSCA Compliance: Ensure the compound is listed on the TSCA Inventory before large-scale synthesis (>10 kg/year) .
- Waste Disposal: Follow EPA guidelines for thiophene-containing waste. Incinerate in a certified facility with scrubbing for sulfur oxides .
- International Standards: Adhere to REACH (EU) and IATA transport regulations for hazardous chemicals, including proper labeling (GHS pictograms) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
